(3-Hydroxy-1-pyrrolidinyl)(2-pyrrolidinyl)-methanone hydrochloride
Overview
Description
(3-Hydroxy-1-pyrrolidinyl)(2-pyrrolidinyl)-methanone hydrochloride, also known as 3-hydroxy-2-pyrrolidone (3-HOP), is a synthetic compound that has been widely used in scientific research studies. It is a versatile compound, with a wide range of applications in biochemical and physiological studies.
Scientific Research Applications
Chemical Synthesis and Drug Design
(3-Hydroxy-1-pyrrolidinyl)(2-pyrrolidinyl)-methanone hydrochloride, due to its structural complexity, finds relevance in the synthesis of chemical compounds and drug design. Its pyrrolidine component is a critical scaffold in medicinal chemistry, contributing to the development of novel biologically active compounds. The five-membered pyrrolidine ring is particularly valued for its ability to enhance pharmacophore exploration due to sp3-hybridization, contribute to stereochemistry, and increase three-dimensional coverage of molecules. This is evident in the design of bioactive molecules with selective targeting capabilities, utilizing the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, and prolinol derivatives. Such compounds have been reported to show a wide range of biological activities, underscoring the versatility of the pyrrolidine scaffold in drug discovery processes (Li Petri et al., 2021).
Surface Chemistry and Surfactants
Another area where (3-Hydroxy-1-pyrrolidinyl)(2-pyrrolidinyl)-methanone hydrochloride's building blocks, particularly pyrrolidone-based components, find application is in the development of surfactants. These compounds, due to their surface-active properties, have been extensively explored for industrial and academic purposes. The pyrrolidone moiety is particularly effective in enhancing surfactant performance through improving water solubility, compatibility, and solvency. This is achieved through its ability to form pseudoquaternary ammonium ions that can pair with large anions, including those from anionic surfactants, leading to a stabilized ion pair further enhanced by hydrophobic bonding between alkyl chains. The versatility of pyrrolidone in modifying surfactant structures, thereby reducing toxicity while improving efficiency, is a significant contribution to the field of surface chemistry and surfactant research (Login, 1995).
Environmental and Analytical Applications
In environmental and analytical chemistry, the compounds related to (3-Hydroxy-1-pyrrolidinyl)(2-pyrrolidinyl)-methanone hydrochloride, especially its pyrrolidone derivatives, are applied in the study of organic pollutant degradation. They serve as critical components in the development of methodologies for the remediation and transformation of recalcitrant compounds found in industrial effluents. The enzymatic degradation processes enhanced by redox mediators involving pyrrolidone derivatives exemplify the potential of these compounds in environmental biotechnology. This application is vital for the remediation of a wide spectrum of aromatic compounds present in various industrial effluents, showcasing the environmental significance of pyrrolidone-based compounds (Husain & Husain, 2007).
properties
IUPAC Name |
(3-hydroxypyrrolidin-1-yl)-pyrrolidin-2-ylmethanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c12-7-3-5-11(6-7)9(13)8-2-1-4-10-8;/h7-8,10,12H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZCXKLPUWQOLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC(C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Hydroxy-1-pyrrolidinyl)(2-pyrrolidinyl)-methanone hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.